molecular formula C10H8O5 B15069328 4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one CAS No. 63542-39-2

4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one

Cat. No.: B15069328
CAS No.: 63542-39-2
M. Wt: 208.17 g/mol
InChI Key: YCWXVXKGTYLDQL-UHFFFAOYSA-N
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Description

4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria. They have been used in traditional medicine for centuries and are known for their anticoagulant, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. This method can be carried out using homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .

Industrial Production Methods

In industrial settings, the synthesis of coumarin derivatives, including this compound, often involves the use of green chemistry principles. This includes the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .

Scientific Research Applications

4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of 4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways. For example, its anticoagulant properties are attributed to its inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one is unique due to the presence of multiple hydroxyl groups, which enhance its solubility and reactivity compared to other coumarin derivatives. This makes it a valuable compound for various chemical and biological applications .

Properties

CAS No.

63542-39-2

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

4,7,8-trihydroxy-5-methylchromen-2-one

InChI

InChI=1S/C10H8O5/c1-4-2-6(12)9(14)10-8(4)5(11)3-7(13)15-10/h2-3,11-12,14H,1H3

InChI Key

YCWXVXKGTYLDQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)O)O)O

Origin of Product

United States

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